molecular formula C10H17ClO B15253514 3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane

3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane

Cat. No.: B15253514
M. Wt: 188.69 g/mol
InChI Key: IIJBIQPZPTWXJJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane is an organic compound characterized by a chloromethyl group attached to a cyclobutyl ring and a methyloxolane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane typically involves the chloromethylation of a cyclobutyl precursor followed by the formation of the oxolane ring. One common method involves the reaction of cyclobutylmethanol with thionyl chloride to introduce the chloromethyl group. This intermediate is then subjected to cyclization under acidic conditions to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxolane ring can lead to the formation of different cyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl functionalities.

    Reduction: Formation of reduced cyclic structures.

Scientific Research Applications

3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl and oxolane rings provide structural rigidity, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-cyclobutyl-2-methylfuran
  • 3-(Chloromethyl)-3-cyclobutyl-2-methylpyran
  • 3-(Chloromethyl)-3-cyclobutyl-2-methylthiophene

Uniqueness

3-(Chloromethyl)-3-cyclobutyl-2-methyloxolane is unique due to its combination of a chloromethyl group with a cyclobutyl ring and an oxolane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclobutyl-2-methyloxolane

InChI

InChI=1S/C10H17ClO/c1-8-10(7-11,5-6-12-8)9-3-2-4-9/h8-9H,2-7H2,1H3

InChI Key

IIJBIQPZPTWXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(CCl)C2CCC2

Origin of Product

United States

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